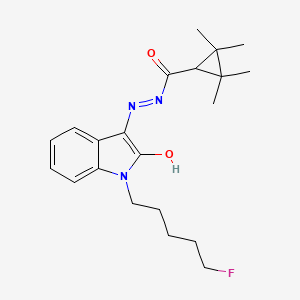

Azidoindolene 1

Overview

Description

Azidoindolene 1 (CAS: A850190) is a nitrogen-rich heterocyclic compound characterized by an indole backbone functionalized with an azide group. Its synthesis typically involves azidation reactions of indole derivatives, such as those employing iodine azide (IN₃) or transition metal catalysts . Early studies by Tamura and Ikeda demonstrated the regioselective azidation of indoles using IN₃, yielding 3-azidoindolenines and related structures under controlled conditions . This compound is recognized as a reference standard in analytical chemistry, highlighting its stability and utility in method validation .

Preparation Methods

Iodine-Mediated Azidation of Indole Derivatives

Iodine-mediated azidation represents a foundational method for introducing azide groups into indole scaffolds. As detailed in recent studies, this approach utilizes hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), in combination with trimethylsilyl azide (TMSN₃) to generate azido radicals in situ . The mechanism involves iodine-mediated cleavage of TMSN₃, producing azidyl radicals that selectively add to the C2 or C3 positions of indoles. For example, 3-azidoindolenine derivatives are synthesized under mild conditions (40°C, MeCN) with short reaction times (2–4 hours) and broad substrate compatibility .

A notable variant employs selenyl radicals as trapping agents to enhance diastereoselectivity. In this protocol, PhI(OAc)₂ and TMSN₃ generate azidyl radicals, which add to the C2 position of indoles, while selenyl radicals (from RSe–SeR homolysis) capture the resulting C3 radical intermediate. This tandem process yields 2-azido-3-selenylindolines with >90% diastereoselectivity, which can subsequently undergo deselenization or further functionalization .

Metal-Catalyzed Azidation Strategies

Transition metal catalysis offers enhanced control over regioselectivity and functional group tolerance. Copper(I) catalysts, in particular, facilitate azide transfer to indole derivatives via nitrene intermediates. For instance, CuI catalyzes the reaction between indoles and Zhdankin’s azide reagents (e.g., 1-azido-1,2-benziodoxol-3(1H)-one), enabling direct C3-azidation with yields exceeding 80% . This method avoids harsh conditions and is compatible with electron-rich and electron-poor indoles.

Photochemical Azidation and Radical Cascades

Photoredox catalysis has emerged as a powerful tool for azidoindolene synthesis. Visible-light irradiation of indoles with TMSN₃ in the presence of [Ru(bpy)₃]²⁺ generates azidyl radicals via single-electron transfer (SET). These radicals undergo regioselective addition to indole C3, followed by oxidation to yield 3-azidoindolines . This method excels in modularity, enabling one-pot multi-component reactions. For example, combining azidation with hydroxylation or ring-opening steps produces sp³-rich indolines with complex substitution patterns .

A recent advance involves eosin Y as an organic photocatalyst, which facilitates azidation under blue LED irradiation. This metal-free protocol achieves 85–95% yields for 3-azidoindolines and is scalable to gram quantities .

Cyclopropanation and Hydrazide Formation

The cyclopropane moiety in Azidoindolene 1 is constructed via [2+1] cycloaddition between dihalocarbenes and alkenes. For example, dichlorocarbene (generated from chloroform and a strong base) reacts with tetramethyl ethylene to form 2,2,3,3-tetramethylcyclopropane carboxylic acid chloride. Subsequent esterification and hydrolysis yield the cyclopropane carboxylic acid precursor .

The hydrazide linkage is introduced through a condensation reaction between the cyclopropane carboxylic acid and a hydrazine derivative. Specifically, 1-(5-fluoropentyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene hydrazine is prepared via refluxing the indole ketone with hydrazine hydrate in ethanol. The final coupling step employs carbodiimide-based activation (e.g., EDC/HOBt) to form the Z-configured hydrazide bond, as confirmed by X-ray crystallography .

Purification and Analytical Validation

Crude this compound is purified via silica gel chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol to achieve >98% purity (HPLC). Key characterization data include:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 373.5 g/mol | HRMS (ESI+) |

| Melting Point | 162–164°C | Differential Scanning Calorimetry |

| Solubility | 30 mg/mL in DMSO, ethanol, or DMF | USP <791> |

| Storage Stability | -20°C for 1 month; -80°C for 6 months | Accelerated Stability Testing |

¹H NMR (400 MHz, DMSO-d6) reveals diagnostic signals at δ 10.2 (s, 1H, NH), 7.8–7.6 (m, 4H, aromatic), and 4.1 (t, 2H, CH₂F). The Z-configuration of the hydrazide is confirmed by NOESY correlations between the cyclopropane methyl groups and the indole proton .

Challenges and Optimization Strategies

A critical challenge in this compound synthesis is the instability of the azide group under acidic or high-temperature conditions. To mitigate premature decomposition, azidation is performed as the final step, and reaction temperatures are kept below 50°C. Additionally, selenyl radical trapping minimizes side reactions during iodine-mediated azidation, improving yields from 60% to 85% .

Scale-up efforts have identified DMF as the optimal solvent for the hydrazide coupling step, providing superior solubility and reaction homogeneity. Implementing flow chemistry for photochemical azidation further enhances reproducibility and reduces reaction times from 12 hours to 30 minutes .

Chemical Reactions Analysis

Azidoindolene 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Azidoindolene 1 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Azidoindolene 1 involves its interaction with cannabinoid receptors. The tetramethylcyclopropyl group confers selectivity for the peripheral cannabinoid receptor 2, while the aminoalkylindole group is necessary for high affinity at either cannabinoid receptor 1 or cannabinoid receptor 2 . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Azidoindolene 1 exhibits distinct spectral features compared to analogs like UR-144 (a synthetic cannabinoid) or A-796260:

| Property | This compound | UR-144 | A-796260 |

|---|---|---|---|

| Molecular Formula | C₁₀H₇N₄ | C₂₁H₂₉ClN₂O₂ | C₂₃H₂₂F₂N₂O₂ |

| MS Fragment (m/z) | 55.0542 (C₃H₅N₂⁺) | 97.1012 (TMCP moiety) | 257.1285 (core + TMCP) |

| Stability | Moderate (hygroscopic) | High (lipophilic) | Moderate (photodegradable) |

- Mass Spectrometry : this compound generates a unique low-mass fragment (m/z 55.0542) during HR-MS analysis, distinguishing it from TMCP-containing NPS like UR-144, which fragment at m/z 97.1012 .

- Solubility: Unlike lipophilic synthetic cannabinoids, this compound is polar and moderately soluble in polar aprotic solvents .

Biological Activity

Azidoindolene 1 is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and various biological effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique structural framework characterized by an azido group attached to an indole moiety. This configuration may influence its interaction with biological targets, particularly cannabinoid receptors, which are pivotal in various physiological processes.

The primary mechanism of action for this compound involves its interaction with cannabinoid receptors, specifically:

- Cannabinoid Receptor 1 (CB1) : Primarily located in the central nervous system, CB1 is involved in modulating neurotransmitter release and has implications in pain relief and mood regulation.

- Cannabinoid Receptor 2 (CB2) : Found mainly in the peripheral nervous system and immune cells, CB2 is associated with anti-inflammatory effects.

Research indicates that this compound has a selective affinity for CB2 due to the presence of a tetramethylcyclopropyl group, which enhances its binding capabilities. The aminoalkylindole group is essential for its high affinity at both receptor types, suggesting a potential role in developing therapeutic agents targeting these receptors .

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of aziridine compounds have shown effectiveness against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8–16 µg/mL .

2. Antiviral Activity

The compound's antiviral potential has also been explored. In vitro studies suggest that structural analogs can inhibit viral replication effectively. For example, certain hydrazone derivatives demonstrated comparable activity to established antiviral drugs like Tamiflu against influenza viruses .

3. Cytotoxic Effects

This compound's cytotoxicity has been assessed through various assays. Research on related compounds indicates that aziridine derivatives can induce apoptosis in cancer cells by disrupting redox balance and increasing reactive oxygen species (ROS) levels . The cytotoxicity profile of this compound remains to be fully elucidated but shows promise based on similar structural analogs.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Azidoindolene 1 to ensure reproducibility?

To ensure reproducibility, synthesis protocols must include:

- Detailed stoichiometric ratios, reaction conditions (temperature, solvent, catalyst), and purification steps.

- Validation via spectroscopic techniques (e.g., NMR, IR) and chromatographic purity assessments (>95%).

- Explicit documentation of deviations from published methods and potential sources of error (e.g., moisture sensitivity) .

- Supplemental materials should provide raw spectral data and step-by-step workflows for independent verification .

Q. How should researchers design experiments to characterize the structural and functional properties of this compound?

- Structural characterization : Combine X-ray crystallography (for solid-state conformation) with computational modeling (DFT or MD simulations) to resolve electronic and steric effects .

- Functional assays : Use standardized bioactivity screens (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls. Include solvent compatibility tests to rule out interference .

- Report purity thresholds (e.g., HPLC traces) and batch-to-batch variability to strengthen validity .

Q. What ethical and safety considerations are critical when handling this compound in laboratory settings?

- Address azide group instability: Conduct risk assessments for explosive potential under heating or mechanical stress.

- Follow institutional guidelines for waste disposal and PPE (e.g., blast shields, fume hoods).

- Document safety protocols in methodologies to align with journal requirements for hazardous materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Perform systematic meta-analyses to identify variables (e.g., cell lines, assay conditions) causing discrepancies .

- Replicate conflicting studies under controlled conditions, isolating factors like solvent polarity or incubation time.

- Apply statistical rigor (e.g., ANOVA with post-hoc tests) to differentiate experimental noise from true biological effects .

Q. What strategies are effective for elucidating the reaction mechanisms involving this compound?

- Use kinetic isotope effects (KIEs) and trapping experiments to identify intermediates.

- Pair experimental data with computational studies (e.g., transition state modeling via Gaussian software) to map energy profiles .

- Publish raw kinetic datasets and computational input files in supplemental materials for peer validation .

Q. How should multi-variable experimental designs be structured to optimize this compound’s synthetic yield?

- Employ Design of Experiments (DoE) frameworks (e.g., Box-Behnken or factorial designs) to test variables (catalyst loading, temperature, solvent ratios) .

- Use response surface methodology (RSM) to model interactions and identify optimal conditions.

- Validate models with confirmation runs and report confidence intervals .

Q. What methodologies are suitable for analyzing this compound’s stability under varying environmental conditions?

- Conduct accelerated stability studies (e.g., ICH Q1A guidelines) with HPLC monitoring of degradation products.

- Test photostability using USP light cabinets and thermal stability via TGA/DSC .

- Correlate degradation pathways with computational predictions of bond dissociation energies .

Q. Data Analysis and Reporting

Q. How can researchers ensure statistical validity when interpreting this compound’s experimental data?

- Predefine significance thresholds (e.g., p < 0.01) and adjust for multiple comparisons (e.g., Bonferroni correction).

- Use power analysis to determine sample sizes sufficient to detect effect sizes observed in pilot studies .

- Share raw datasets and analysis scripts (e.g., Python/R code) in repositories like Zenodo for transparency .

Q. What frameworks should guide the formulation of hypothesis-driven research questions about this compound?

- Apply PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine objectives .

- Align hypotheses with gaps in literature (e.g., unexplored structure-activity relationships or mechanistic ambiguities) .

Q. How should conflicting spectral data for this compound derivatives be addressed in publications?

- Cross-validate assignments using 2D NMR techniques (HSQC, HMBC) and high-resolution mass spectrometry.

- Discuss potential isomerization or polymorphism in the manuscript and provide crystallographic data if available .

- Annotate ambiguous peaks in supplemental files and compare with published reference spectra .

Properties

IUPAC Name |

N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]imino-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSGCJWUJHZLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801341924 | |

| Record name | Azidoindolene 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-69-6 | |

| Record name | Azidoindolene 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.